molecular formula C22H24N2O4 B6421038 3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide CAS No. 946340-30-3

3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide

Cat. No. B6421038
CAS RN: 946340-30-3
M. Wt: 380.4 g/mol
InChI Key: IJAVSGGEHPHTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide, or 3TMB, is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a derivative of quinoline, a heterocyclic aromatic compound that is known for its various pharmacological effects. 3TMB is a relatively new compound and has not yet been widely studied. However, due to its unique structure, it is thought to possess a variety of biochemical and physiological effects. In

Scientific Research Applications

3TMB has been studied for its potential applications in a variety of scientific fields. It has been studied for its potential use as a therapeutic agent due to its ability to modulate key biochemical pathways. It has also been studied for its potential use as a diagnostic agent due to its ability to bind to specific molecules and act as an imaging agent. Additionally, 3TMB has been studied for its potential use as an insecticide due to its ability to disrupt the normal functioning of insect nervous systems.

Advantages and Limitations for Lab Experiments

3TMB has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the laboratory, which makes it ideal for use in experiments. Additionally, 3TMB has been shown to have a variety of biochemical and physiological effects, which makes it useful for studying the effects of compounds on biochemical pathways. However, due to its relatively new nature, there is still much to be learned about the effects of 3TMB on biochemical pathways, which can limit its usefulness in certain experiments.

Future Directions

Given its potential applications in a variety of scientific fields, there are a number of potential future directions for 3TMB research. One potential direction is to further investigate its mechanism of action and the biochemical and physiological effects it has on various pathways. Additionally, further research could be conducted to explore the potential therapeutic and diagnostic applications of 3TMB. Additionally, further research could be conducted to explore the potential insecticidal applications of 3TMB. Finally, further research could be conducted to explore the potential environmental and safety implications of 3TMB.

Synthesis Methods

3TMB can be synthesized using a variety of methods. One common method of synthesis is the reaction of 2,6,8-trimethylquinoline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 3TMB as the main product with trace amounts of other products. Other methods of synthesis include the reaction of 2,6,8-trimethylquinoline with 3,4,5-trimethoxybenzaldehyde in the presence of a base, and the reaction of 2,6,8-trimethylquinoline with 3,4,5-trimethoxyphenylacetonitrile in the presence of a base.

properties

IUPAC Name

3,4,5-trimethoxy-N-(2,6,8-trimethylquinolin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-12-7-13(2)20-16(8-12)17(9-14(3)23-20)24-22(25)15-10-18(26-4)21(28-6)19(11-15)27-5/h7-11H,1-6H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAVSGGEHPHTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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